1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester

Description

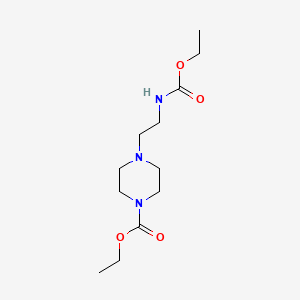

1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester is a piperazine derivative characterized by a substituted ethyl group at the 4-position of the piperazine ring. The substituent includes an ethoxycarbonylimino (-N=C(O-OEt)) moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 4-[2-(ethoxycarbonylamino)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4/c1-3-18-11(16)13-5-6-14-7-9-15(10-8-14)12(17)19-4-2/h3-10H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKNCMUUFRFHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1CCN(CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177680 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23111-69-5 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester typically involves the reaction of piperazine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial applications. In a study involving various derivatives of piperazine, including 1-piperazinecarboxylic acid derivatives, the compounds were evaluated for their antibacterial efficacy against pathogens such as Staphylococcus aureus and Streptococcus species. The results indicated that these compounds could be effective in treating bacterial infections when administered in appropriate dosages .

Table 1: Antimicrobial Efficacy of Piperazine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Streptococcus species | 16 µg/mL |

Analgesic and Local Anesthetic Properties

Recent research has highlighted the analgesic potential of piperazine derivatives. For instance, studies have demonstrated that compounds similar to 1-piperazinecarboxylic acid exhibit local anesthetic activity. The synthesis of new derivatives aimed at reducing toxicity while enhancing efficacy has been a focus area. In animal models, the tested compounds showed significant pain relief comparable to established local anesthetics .

Case Study: Local Anesthetic Activity Testing

In a controlled study on guinea pigs, various concentrations of the compound were injected intradermally to assess their anesthetic effects. The results indicated a marked increase in the latency period for pain response, suggesting effective anesthetic properties .

Anticancer Activity

The anticancer potential of piperazine derivatives has been extensively studied. Novel synthesized compounds incorporating piperazine moieties have exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancers. For example, hybrid derivatives combining piperazine with oleanolic and ursolic acids showed strong cytotoxicity with IC50 values in the low micromolar range .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Oleanolic Acid Derivative | MCF-7 (Breast) | 0.7 |

| Betulinic Acid Derivative | HOP-62 (Lung) | 0.8 |

Mechanism of Action

The mechanism of action of 1-piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The target compound’s ethoxycarbonyliminoethyl group combines both imine (C=N) and ester (COOEt) functionalities, distinguishing it from simpler alkyl or aryl substituents. This may enhance its ability to participate in hydrogen bonding or act as a Michael acceptor .

- Compared to the propyl-substituted analog (CAS 71172-70-8), the target compound has greater polarity due to its ester and imine groups, likely affecting solubility and bioavailability .

- The cyano-substituted derivative (CAS 113534-02-4) exhibits higher electrophilicity, making it more reactive in nucleophilic addition reactions compared to the target compound’s imine group .

Physicochemical Properties

Notes:

Biological Activity

1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester, commonly referred to as ethyl 1-piperazinecarboxylate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula: C₇H₁₄N₂O₂

Molecular Weight: 158.20 g/mol

CAS Number: 120-43-4

Physical State: Liquid

Purity: ≥ 96% (GC)

Boiling Point: 237 °C

Biological Activity Overview

1-Piperazinecarboxylic acid derivatives exhibit a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The ethyl ester derivative has been studied for its role in various pharmacological contexts.

Anticancer Activity

Research indicates that compounds related to piperazinecarboxylic acids possess cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of piperazine can induce apoptosis in human leukemia and prostate cancer cells through the release of nitric oxide (NO), which mediates cytotoxicity .

Antimicrobial Properties

Ethyl 1-piperazinecarboxylate has shown potential antimicrobial activity against several bacterial strains. It was evaluated using the Kirby-Bauer disk diffusion method, revealing effectiveness against both Gram-positive and Gram-negative bacteria .

The biological activity of ethyl 1-piperazinecarboxylate is attributed to its ability to interact with cellular pathways:

- Nitric Oxide Release: The compound's structure allows for the release of NO, which is known to exert cytotoxic effects by inducing oxidative stress in cancer cells.

- Cell Cycle Arrest: Studies suggest that piperazine derivatives can interfere with the cell cycle, leading to growth inhibition in tumor cells .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a related compound, JS-K (O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate). The results showed significant inhibition of tumor growth in mouse models, supporting the hypothesis that piperazine derivatives can be potent anticancer agents .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, ethyl 1-piperazinecarboxylate was tested against Helicobacter pylori. The results indicated a promising inhibitory effect, suggesting potential use in treating infections caused by this bacterium .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 120-43-4 |

| Boiling Point | 237 °C |

| Purity | ≥ 96% (GC) |

| Biological Activity | Effectiveness |

|---|---|

| Anticancer | Cytotoxicity in vitro |

| Antimicrobial | Effective against H. pylori |

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Researchers should use engineering controls (e.g., fume hoods), personal protective equipment (nitrile gloves, lab coats, safety goggles), and avoid dust formation. Storage should be at room temperature in airtight containers away from oxidizers . First-aid measures include immediate rinsing of exposed skin/eyes and medical consultation for inhalation exposure .

Q. How can the compound’s purity and structural integrity be validated after synthesis?

Analytical methods include H NMR for structural confirmation (>97% purity) and chromatography (e.g., flash chromatography using gradients of ethyl acetate/hexanes) for purification . For stability, monitor decomposition under varying pH and temperature conditions using HPLC or LC-MS .

Q. What synthetic routes are documented for preparing this compound?

A common approach involves reductive amination using sodium triacetoxy borohydride in dichloromethane, as seen in analogous piperazinecarboxylate syntheses . Alternative methods include coupling reactions with ethyl esters, such as condensing ethoxycarbonyliminoethyl groups with piperazine cores . Optimize yields by controlling stoichiometry and reaction time (e.g., overnight stirring at room temperature) .

Advanced Research Questions

Q. How does the compound’s electronic configuration influence its reactivity in peptide receptor studies?

The ethoxycarbonyliminoethyl group acts as a bioisostere for peptide bonds, enabling selective interactions with neuroendocrine receptors (e.g., MC4-R antagonists) . Computational modeling (e.g., DFT calculations) can predict charge distribution and binding affinities. Experimental validation via competitive binding assays using radiolabeled ligands is recommended .

Q. What strategies resolve contradictions in toxicological data for this compound?

While acute toxicity is classified (H302, H335), chronic toxicity and ecotoxicological data are absent . Address gaps by conducting in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., zebrafish embryo toxicity). Cross-validate findings against structurally similar compounds (e.g., tert-butyl piperazinecarboxylates) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral phase-transfer catalysts (e.g., cinchonidine derivatives) enable enantioselective cyclopropanation, achieving up to 84% ee in related piperazine esters . Optimize reaction conditions (solvent polarity, temperature) and employ supercritical fluid chromatography (SFC) for chiral resolution .

Q. What role does the compound play in modulating non-peptide receptor interactions?

The compound’s piperazine core and ester groups facilitate binding to G-protein-coupled receptors (GPCRs) via hydrogen bonding and hydrophobic interactions. Use surface plasmon resonance (SPR) to quantify binding kinetics and molecular dynamics simulations to map interaction hotspots .

Methodological Considerations

Q. How to design stability studies under varying environmental conditions?

Assess thermal stability via thermogravimetric analysis (TGA) and oxidative stability using accelerated aging tests (40°C/75% RH). Monitor degradation products (e.g., CO, CO) via GC-MS .

Q. What techniques are suitable for quantifying trace impurities in batch samples?

High-resolution mass spectrometry (HRMS) and C NMR can identify low-abundance byproducts. Establish impurity thresholds using ICH Q3A guidelines .

Q. How to evaluate the compound’s potential as a surfactant or drug delivery vehicle?

Measure critical micelle concentration (CMC) via tensiometry and assess biocompatibility through hemolysis assays. Compare performance to established surfactants (e.g., polysorbates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.